molecular formula C16H20N2O3S B7951205 2-benzylsulfanyl-6-(diethoxymethyl)-1H-pyrimidin-4-one

2-benzylsulfanyl-6-(diethoxymethyl)-1H-pyrimidin-4-one

Cat. No.: B7951205
M. Wt: 320.4 g/mol
InChI Key: OJOARARGXCDSSX-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-6-(diethoxymethyl)-1H-pyrimidin-4-one is a chemical compound belonging to the pyrimidine family

Properties

IUPAC Name

2-benzylsulfanyl-6-(diethoxymethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-20-15(21-4-2)13-10-14(19)18-16(17-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOARARGXCDSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)N=C(N1)SCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC(=O)N=C(N1)SCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylsulfanyl-6-(diethoxymethyl)-1H-pyrimidin-4-one typically involves a multi-step process. One common method includes the reaction of 2-mercaptopyrimidine with benzyl halides under basic conditions to form the benzylsulfanyl derivative. This intermediate is then reacted with diethoxymethyl chloride in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Benzylsulfanyl-6-(diethoxymethyl)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-6-(diethoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

  • 2-Benzylsulfanyl-6-methylpyrimidin-4-one
  • 2-Benzylsulfanyl-6-ethoxymethylpyrimidin-4-one
  • 2-Benzylsulfanyl-6-(methoxymethyl)pyrimidin-4-one

Comparison: Compared to similar compounds, 2-benzylsulfanyl-6-(diethoxymethyl)-1H-pyrimidin-4-one is unique due to the presence of the diethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

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